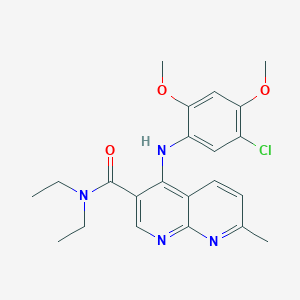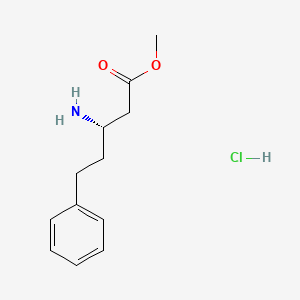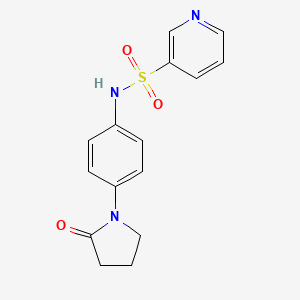![molecular formula C18H17N7O2 B2380747 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-83-7](/img/structure/B2380747.png)
7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrazolopyrimidine, which is a class of compounds known to exhibit various biological activities . The presence of a methoxyphenyl group and a pyridinyl group could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazolopyrimidine core, with a methoxyphenyl group and a pyridinyl group attached. These groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrazolopyrimidine core and the attached functional groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electronic properties could influence properties such as its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
a. RORγt Inverse Agonists: This compound acts as an RORγt inverse agonist, which makes it relevant for modulating immune responses and treating autoimmune diseases .
b. PHD-1 Inhibitors: PHD-1 (prolyl hydroxylase domain protein 1) inhibitors have potential therapeutic implications in treating anemia and ischemic diseases. Triazolo[1,5-a]pyridines, including our compound, exhibit PHD-1 inhibitory activity .
c. JAK1 and JAK2 Inhibition: Janus kinase (JAK) inhibitors play a crucial role in treating inflammatory conditions and autoimmune disorders. Our compound has been investigated as a JAK1 and JAK2 inhibitor .
d. Cardiovascular Disorders: Triazolo[1,5-a]pyridines find applications in cardiovascular medicine. They may contribute to managing heart-related conditions .
e. Type 2 Diabetes: Research suggests that these compounds could be useful in type 2 diabetes management .
f. Hyperproliferative Disorders: Triazolo[1,5-a]pyridines have potential in treating hyperproliferative disorders, including cancer .
Material Sciences
Apart from medicinal applications, triazolo[1,5-a]pyridines have relevance in material sciences:
These compounds are utilized in various material science fields, although specific applications may vary. Researchers explore their properties for designing functional materials .
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives have shown potent pharmacological properties . They have been authenticated with diverse biological efficiency including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects .
Mode of Action
Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects . The structure-activity relationship (SAR) revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .
Biochemical Pathways
It is known that pyrimidine derivatives can have a wide range of effects on various biochemical pathways .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects, including anti-inflammatory and antioxidant activities .
Direcciones Futuras
Future research on this compound could involve further studies to elucidate its synthesis, properties, and biological activities. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its biological targets and mechanisms of action, and synthetic studies to optimize its properties and activities .
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-4-3-9-19-10-13)16(25-18(20-11)22-23-24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUUMKLNELPYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)


![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)




![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)